Cas no 2172343-34-7 (2-oxabicyclo4.2.0octane-7-thiol)

2-oxabicyclo4.2.0octane-7-thiol 化学的及び物理的性質
名前と識別子
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- 2172343-34-7
- EN300-1289287
- 2-oxabicyclo[4.2.0]octane-7-thiol
- 2-oxabicyclo4.2.0octane-7-thiol
-
- インチ: 1S/C7H12OS/c9-7-4-6-5(7)2-1-3-8-6/h5-7,9H,1-4H2
- InChIKey: MLBBRNJEBVDJNG-UHFFFAOYSA-N
- ほほえんだ: SC1CC2C1CCCO2
計算された属性
- せいみつぶんしりょう: 144.06088618g/mol
- どういたいしつりょう: 144.06088618g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 10.2Ų
2-oxabicyclo4.2.0octane-7-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1289287-100mg |
2-oxabicyclo[4.2.0]octane-7-thiol |
2172343-34-7 | 100mg |
$804.0 | 2023-10-01 | ||
Enamine | EN300-1289287-1000mg |
2-oxabicyclo[4.2.0]octane-7-thiol |
2172343-34-7 | 1000mg |
$914.0 | 2023-10-01 | ||
Enamine | EN300-1289287-250mg |
2-oxabicyclo[4.2.0]octane-7-thiol |
2172343-34-7 | 250mg |
$840.0 | 2023-10-01 | ||
Enamine | EN300-1289287-1.0g |
2-oxabicyclo[4.2.0]octane-7-thiol |
2172343-34-7 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1289287-50mg |
2-oxabicyclo[4.2.0]octane-7-thiol |
2172343-34-7 | 50mg |
$768.0 | 2023-10-01 | ||
Enamine | EN300-1289287-500mg |
2-oxabicyclo[4.2.0]octane-7-thiol |
2172343-34-7 | 500mg |
$877.0 | 2023-10-01 | ||
Enamine | EN300-1289287-5000mg |
2-oxabicyclo[4.2.0]octane-7-thiol |
2172343-34-7 | 5000mg |
$2650.0 | 2023-10-01 | ||
Enamine | EN300-1289287-2500mg |
2-oxabicyclo[4.2.0]octane-7-thiol |
2172343-34-7 | 2500mg |
$1791.0 | 2023-10-01 | ||
Enamine | EN300-1289287-10000mg |
2-oxabicyclo[4.2.0]octane-7-thiol |
2172343-34-7 | 10000mg |
$3929.0 | 2023-10-01 |
2-oxabicyclo4.2.0octane-7-thiol 関連文献
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Wei Chen Nanoscale, 2015,7, 6957-6990
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
2-oxabicyclo4.2.0octane-7-thiolに関する追加情報
Introduction to 2-oxabicyclo4.2.0octane-7-thiol (CAS No. 2172343-34-7)
2-oxabicyclo4.2.0octane-7-thiol is a structurally unique heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and drug discovery due to its distinctive bicyclic framework and functional thiol group. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 2172343-34-7, represents a promising scaffold for the development of novel therapeutic agents. The bicyclic structure, combined with the presence of a thiol moiety, imparts versatile reactivity and binding potential, making it a valuable candidate for further exploration in biochemical and pharmacological research.
The molecular architecture of 2-oxabicyclo4.2.0octane-7-thiol consists of a seven-membered oxygen-containing ring fused to a three-membered cyclopropane ring, creating a rigid bicyclic system with inherent strain that can be exploited for molecular recognition. The thiol group (-SH) at the 7-position introduces nucleophilic properties, enabling the compound to participate in various chemical reactions such as disulfide bond formation, Michael addition, and enzyme inhibition. These characteristics make it particularly interesting for designing molecules that interact with biological targets in precise ways.
In recent years, there has been growing interest in heterocyclic compounds as pharmacophores due to their prevalence in biologically active natural products and synthetic drugs. The bicyclo4.2.0octane scaffold is not commonly encountered in approved therapeutics but offers an untapped potential for innovation. Researchers have been exploring its utility in modulating enzyme activity, particularly in cases where spatial constraints and specific interactions are critical for efficacy. The thiol group further enhances its appeal by allowing for covalent modifications or interactions with biomolecules.
One of the most compelling aspects of 2-oxabicyclo4.2.0octane-7-thiol is its potential as a lead compound for drug development. Its rigid bicyclic core can be optimized to fit into specific binding pockets of target enzymes or receptors, while the thiol group can serve as an anchor or modulator of activity. Recent studies have demonstrated the utility of similar thiol-containing heterocycles in inhibiting proteases and kinases, which are key targets in oncology and inflammatory diseases. The strained ring system of 2-oxabicyclo4.2.0octane-7-thiol may also contribute to unique conformational preferences that could improve binding affinity and selectivity.
The synthesis of 2-oxabicyclo4.2.0octane-7-thiol presents both challenges and opportunities for synthetic chemists. The construction of the bicyclic framework requires careful consideration of reaction pathways to achieve high yields and purity while minimizing unwanted side products. Advances in organometallic chemistry and transition-metal-catalyzed reactions have provided new tools for constructing complex cyclic systems efficiently. Additionally, the introduction of the thiol group at the 7-position can be achieved through various methods, including nucleophilic substitution or reduction of sulfoxides or sulfones.
In terms of biological activity, preliminary investigations into 2-oxabicyclo4.2.0octane-7-thiol have shown promising results in vitro. The compound has demonstrated inhibitory effects on certain enzymes by competing with natural substrates or covalently modifying active sites through its thiol group. These findings suggest potential applications in treating conditions mediated by these enzymes, such as cancer or autoimmune disorders. Further studies are needed to elucidate its mechanism of action and assess its pharmacokinetic properties.
The future directions for research on 2-oxabicyclo4.2.0octane-7-thiol include structural optimization to enhance potency and selectivity, as well as exploration of its potential in vivo effects through preclinical models. Medicinal chemists are employing computational methods such as molecular docking and virtual screening to identify analogs with improved properties rapidly and efficiently. Additionally, biocatalytic approaches may be explored to streamline the synthesis process and reduce costs.
The versatility of thiol-containing heterocycles like 2-oxabicyclo4.2.0octane-7-thiol extends beyond drug development; they also find applications in materials science and chemical biology as probes or modifiers for biological systems. The ability to conjugate these compounds to other molecules via disulfide bonds opens up possibilities for designing smart materials that respond to biological stimuli or for labeling biomolecules with high specificity.
In conclusion, 2-oxabicyclo4.2.0octane-7-thiol (CAS No. 2172343-34-7) is a structurally intriguing compound with significant potential in pharmaceutical research due to its unique bicyclic scaffold and functional thiol group。 Its reactivity and binding capabilities make it an attractive scaffold for developing novel therapeutic agents targeting various diseases。 As synthetic methodologies continue to evolve,the accessibility of such complex molecules will increase,accelerating their integration into drug discovery pipelines。
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